1,2,5,6-Tetrachloronaphthalene

Übersicht

Beschreibung

1,2,5,6-Tetrachloronaphthalene is a polychlorinated naphthalene (PCN) with the molecular formula C10H4Cl4. It is one of the many chlorinated derivatives of naphthalene, known for its dioxin-like toxic properties. This compound can induce various biochemical changes by activating cellular aryl hydrocarbon receptors (AhR) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,5,6-Tetrachloronaphthalene is typically synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through various techniques, including distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5,6-Tetrachloronaphthalene undergoes several types of chemical reactions, including:

Hydrodechlorination: This reaction involves the removal of chlorine atoms from the compound, typically using hydrogen gas in the presence of a catalyst.

Oxidation: The compound can be oxidized to form various oxidation products.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrodechlorination: Common reagents include hydrogen gas and catalysts such as palladium or platinum.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrodechlorination: Produces less chlorinated naphthalenes.

Oxidation: Forms various oxidized derivatives of naphthalene.

Substitution: Results in the formation of substituted naphthalenes with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

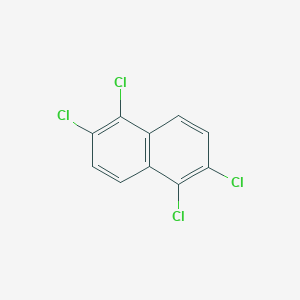

1,2,5,6-Tetrachloronaphthalene has the molecular formula . Its structure consists of a naphthalene ring with four chlorine atoms substituted at the 1, 2, 5, and 6 positions. This configuration contributes to its stability and hydrophobic nature, making it suitable for various industrial applications.

Industrial Applications

1. Flame Retardants

- Usage : TeCN is utilized in the production of flame retardants due to its effective thermal stability and ability to inhibit combustion processes.

- Case Study : A study highlighted that mixtures containing PCNs were used in cable insulation materials until their production was phased out due to environmental concerns. The flame retardant properties were significant in preventing fire hazards in electrical applications .

2. Dielectric Fluids

- Usage : Due to its chemical stability and insulating properties, TeCN has been used as a dielectric fluid in electrical transformers.

- Impact : The dielectric properties help in reducing energy losses and improving the efficiency of electrical systems .

Environmental Impact and Remediation

1. Persistence in the Environment

- Overview : TeCN and other PCNs are known for their resistance to degradation, leading to bioaccumulation in ecosystems. Their persistence raises concerns regarding environmental toxicity.

- Research Findings : Studies have shown that PCNs can be unintentionally produced during industrial processes such as metallurgy and combustion of solid fuels .

2. Degradation Studies

- Methodology : Recent research focused on the degradation of TeCN using catalytic processes over Fe–Al composite oxides. The study found that these catalysts could effectively reduce TeCN concentrations by hydrodechlorination reactions at moderate temperatures .

- Results : The degradation pathways identified included successive hydrodechlorination leading to the formation of less chlorinated naphthalenes. This process not only reduces toxicity but also facilitates the breakdown of these compounds into less harmful substances .

Health and Safety Considerations

1. Toxicological Studies

- Findings : Toxicological assessments indicate that exposure to TeCN can lead to various health issues, including endocrine disruption and potential carcinogenic effects .

- Regulatory Standards : Organizations like NIOSH have established exposure limits for PCNs, including TeCN, emphasizing the need for careful handling and monitoring in industrial settings .

Data Tables

| Application | Description | Environmental Impact |

|---|---|---|

| Flame Retardants | Used in cable insulation materials | Phased out due to toxicity |

| Dielectric Fluids | Insulating material for electrical transformers | Potential for bioaccumulation |

| Degradation Process | Catalytic hydrodechlorination using Fe–Al composites | Reduces environmental toxicity |

Wirkmechanismus

The mechanism of action of 1,2,5,6-Tetrachloronaphthalene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates various signaling pathways, leading to changes in gene expression and biochemical processes. This activation can result in toxic effects, including disruption of cellular functions and induction of oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,3,4-Tetrachloronaphthalene

- 1,2,3,5-Tetrachloronaphthalene

- 1,2,4,5-Tetrachloronaphthalene

Comparison

1,2,5,6-Tetrachloronaphthalene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other tetrachloronaphthalenes, it has distinct environmental and biological behaviors, making it a valuable compound for specific research applications .

Biologische Aktivität

1,2,5,6-Tetrachloronaphthalene (TeCN) is a chlorinated aromatic hydrocarbon with significant biological activity. This compound has drawn attention due to its potential toxicological effects on various organisms, particularly in aquatic environments. This article provides a detailed overview of the biological activity of TeCN, including its mechanisms of action, toxicological implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C10H4Cl4 and a molecular weight of approximately 295.9 g/mol. Its structure features four chlorine atoms substituted at the 1, 2, 5, and 6 positions on the naphthalene ring. This substitution pattern contributes to its stability and resistance to degradation in environmental settings.

Mechanisms of Biological Activity

Aryl Hydrocarbon Receptor (AhR) Activation

Research indicates that TeCN can activate the Aryl Hydrocarbon Receptor (AhR), a cytosolic ligand-activated transcription factor involved in the regulation of various genes associated with detoxification and cellular processes. Upon activation by compounds like TeCN, AhR can induce the expression of genes linked to detoxification , cell proliferation , and differentiation . Studies have shown that TeCN binds to AhR in both cell lines and animal models, leading to significant biological responses.

Toxicological Effects

The activation of AhR by TeCN raises concerns regarding its toxicological profile. Potential adverse health outcomes associated with AhR activation include:

- Cancer : Long-term exposure may increase cancer risk due to dysregulation of cellular growth.

- Developmental Abnormalities : Impacts on embryonic development have been observed in animal studies.

- Endocrine Disruption : TeCN may interfere with hormonal signaling pathways, leading to reproductive and developmental issues .

Ecotoxicology

TeCN has been identified as toxic to aquatic organisms. Its persistence in the environment raises concerns about bioaccumulation and ecological impacts. Studies suggest that exposure to TeCN can disrupt endocrine functions in fish and other aquatic life forms, potentially leading to population declines and biodiversity loss .

Case Study: Aquatic Toxicity

In a study examining the effects of TeCN on fish species, researchers found that exposure led to significant mortality rates and reproductive impairments. The study highlighted the compound's potential as an environmental contaminant that poses risks to aquatic ecosystems .

| Study Focus | Organism | Concentration | Observed Effects |

|---|---|---|---|

| Aquatic Toxicity | Fish (species unspecified) | 10 µg/L | Increased mortality and reproductive impairment |

| Endocrine Disruption | Frogs | Variable | Altered hormone levels leading to developmental issues |

Metabolism Studies

Metabolic studies have shown that TeCN is biotransformed into various metabolites that may also possess biological activity. For instance, metabolites such as 5,6,7,8-tetrachloronaphthol have been detected in biological tissues following exposure . These metabolites can further contribute to the compound's overall toxicity profile.

Comparison with Related Compounds

To understand the unique properties of TeCN better, it is helpful to compare it with other chlorinated naphthalene derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | Different substitution pattern affecting reactivity |

| 1,4-Dichloronaphthalene | C10H8Cl2 | Less chlorinated; different biological activity |

| 1,2-Dichloronaphthalene | C10H8Cl2 | Exhibits distinct solubility and toxicity profiles |

The specific arrangement of chlorine substituents in TeCN influences its chemical reactivity and biological interactions compared to these related compounds.

Eigenschaften

IUPAC Name |

1,2,5,6-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUUGNBIWHBXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218136 | |

| Record name | 1,2,5,6-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67922-22-9 | |

| Record name | Naphthalene, 1,2,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5,6-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.